molecular formula C24H21N3O5 B7695664 3,4,5-trimethoxy-N-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide

3,4,5-trimethoxy-N-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide

Cat. No. B7695664
M. Wt: 431.4 g/mol
InChI Key: FMKJWUCUPNGBMW-UHFFFAOYSA-N
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Description

3,4,5-trimethoxy-N-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide, also known as TMAO, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxy-N-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of the enzyme protein kinase C, which is involved in cell signaling and proliferation. This compound has also been shown to inhibit the activity of the enzyme cyclooxygenase-2, which is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In animal studies, this compound has been shown to reduce the growth of tumors and reduce the production of pro-inflammatory cytokines. This compound has also been shown to reduce the levels of cholesterol and triglycerides in the blood, which may have implications for the treatment of cardiovascular disease.

Advantages and Limitations for Lab Experiments

One advantage of 3,4,5-trimethoxy-N-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide is that it is relatively easy to synthesize and purify, making it a useful compound for laboratory experiments. However, one limitation of this compound is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on 3,4,5-trimethoxy-N-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide. One area of interest is the development of this compound as an anti-cancer agent, as it has shown promise in inhibiting the growth of cancer cells. Another area of interest is the development of this compound as an anti-inflammatory agent, as it has been shown to reduce the production of pro-inflammatory cytokines. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.

Synthesis Methods

3,4,5-trimethoxy-N-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide can be synthesized through a multi-step process that involves the reaction of 3,4,5-trimethoxybenzoyl chloride with 2-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain pure this compound.

Scientific Research Applications

3,4,5-trimethoxy-N-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide has been the subject of scientific research due to its potential applications in various fields. In medicinal chemistry, this compound has been investigated for its potential as an anti-cancer agent due to its ability to inhibit the growth of cancer cells. This compound has also been studied for its potential as an anti-inflammatory agent, as it has been shown to reduce the production of pro-inflammatory cytokines.

properties

IUPAC Name

3,4,5-trimethoxy-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O5/c1-29-19-13-16(14-20(30-2)21(19)31-3)23(28)25-18-12-8-7-11-17(18)24-26-22(27-32-24)15-9-5-4-6-10-15/h4-14H,1-3H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMKJWUCUPNGBMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=CC=C2C3=NC(=NO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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